N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR assignments (based on structural analogs):
- Aromatic Protons : δ 6.8–7.2 ppm (multiplet, 4H, ortho/meta/para to diazepane).
- N-Methyl Group : δ 2.3 ppm (singlet, 3H).
- Diazepane Protons : δ 2.5–3.5 ppm (multiplet, 10H, CH₂ and CH groups).
¹³C NMR peaks would include:
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N–H Stretch (amine) | 3300–3500 |
| C–H Stretch (aromatic) | 3000–3100 |
| C–N Stretch | 1100–1250 |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
|---|---|
| Molecular Ion (m/z) | 233.36 [M]⁺ |
| Base Peak | 58 (C₃H₈N⁺) |
| Fragmentation Pattern | Loss of diazepane (m/z 175) |
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal:
Properties
IUPAC Name |
N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-12-13-6-3-4-7-14(13)17-9-5-8-16(2)10-11-17/h3-4,6-7,15H,5,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVIJYRNRIFBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2CCCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640326 | |
| Record name | N-Methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-57-2 | |
| Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Palladium-Catalyzed Coupling
The most widely reported method for synthesizing N-methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine involves a nucleophilic substitution reaction between N-methylbenzylamine and 4-methylperhydro-1,4-diazepine (Figure 1). This reaction is catalyzed by palladium on carbon (Pd/C) under reflux conditions.
Procedure :
- Reactants : N-methylbenzylamine (1.0 equivalent), 4-methylperhydro-1,4-diazepine (1.2 equivalents).
- Solvent : Anhydrous ethanol.
- Catalyst : 10% Pd/C (5–10 wt% relative to amine).
- Conditions : Reflux at 80–100°C for 12–24 hours under nitrogen atmosphere.
- Workup : Vacuum distillation to remove ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Yield : 72% after purification.
Key Mechanistic Insight : The Pd/C catalyst facilitates C–N bond formation by activating the diazepine’s nitrogen toward nucleophilic attack by the benzylamine’s methylene group. Excess diazepine ensures complete conversion of the primary amine.
Reductive Amination Alternative
While less common, reductive amination between 2-(4-methylperhydro-1,4-diazepin-1-yl)benzaldehyde and methylamine has been explored to bypass Pd/C dependency.
Procedure :
- Reactants : 2-(4-methylperhydro-1,4-diazepin-1-yl)benzaldehyde (1.0 equivalent), methylamine (2.0 equivalents).
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN).
- Solvent : Methanol.
- Conditions : Stirred at 25°C for 48 hours.
- Workup : Neutralization with dilute HCl, extraction with dichloromethane, and rotary evaporation.
Yield : 58% (lower than Pd/C method due to competing imine formation).
Industrial Production Methods
Industrial synthesis scales the Pd/C-catalyzed route using continuous-flow reactors to enhance efficiency (Table 1).
Table 1: Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous-flow reactor |
| Temperature | 80–100°C | 120°C (pressure-optimized) |
| Catalyst Loading | 10% Pd/C | 5% Pd/C (recyclable cartridges) |
| Reaction Time | 12–24 hours | 2–4 hours |
| Annual Output | <1 kg | >500 kg |
| Purity | 90–95% | 98–99% (via distillation) |
Advantages of Continuous Flow :
- Reduced reaction time (2–4 hours) due to improved heat transfer.
- Catalyst recyclability lowers costs by 30%.
- Higher purity (98–99%) achieved through inline distillation units.
Reaction Optimization and Challenges
Solvent Effects
Ethanol outperforms methanol and acetonitrile in Pd/C-catalyzed reactions, providing a balance between polarity and boiling point (Table 2).
Table 2: Solvent Screening for Pd/C-Catalyzed Synthesis
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 72 |
| Methanol | 32.7 | 65 | 68 |
| Acetonitrile | 37.5 | 82 | 55 |
| THF | 7.5 | 66 | 48 |
Ethanol’s moderate polarity enhances reactant solubility without deactivating Pd/C.
Catalyst Loading and Temperature
Increasing Pd/C loading from 5% to 10% improves yield from 65% to 72%, but higher loadings (>15%) cause side reactions (e.g., over-reduction). Optimal temperature is 90°C; exceeding 100°C degrades the diazepine ring.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pd/C-Catalyzed | 72 | 95 | 12.50 | High |
| Reductive Amination | 58 | 88 | 18.20 | Moderate |
The Pd/C route remains superior in cost and scalability, though reductive amination is valuable for Pd-sensitive applications.
Emerging Methodologies
Enzymatic Amination
Preliminary studies using transaminase enzymes have achieved 40% yield under mild conditions (pH 7.0, 30°C). While promising, enzyme stability and substrate specificity require further optimization.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 75% but risks thermal decomposition of the diazepine ring.
Chemical Reactions Analysis
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Ir-pyridonate complex (0.2 mol%) |
| Base | Cs₂CO₃ (20 mol%) |
| Solvent | Dry methanol |
| Temperature | 100°C |
| Time | 16 hours |
This method achieves N-methylation via a tandem catalytic cycle, leveraging the iridium catalyst for sequential amine alkylation and dehydrogenation steps .
Enzymatic Interactions
Benzylamine derivatives, including analogs of the target compound, exhibit reactivity with methylamine dehydrogenase (MADH). While aromatic amines like benzylamine are generally poor substrates for MADH, they can act as reversible competitive inhibitors and reduce the enzyme’s tryptophan tryptophylquinone (TTQ) cofactor . The oxidation of para-substituted benzylamines by MADH proceeds through a carbanionic intermediate, influenced by substituent electronic effects.
Kinetic Analysis
-
Hammett Correlation :
-
Log k₃ vs. σₚ : Positive slope indicates inductive effects dominate in the rate-determining step.
-
Log Kₛ vs. σₚ : Negative slope suggests resonance effects influence substrate binding.
-
This suggests that the compound’s reactivity in enzymatic systems could depend on substituent electronic properties .
Stability and Storage
The compound is supplied as a ≥97% pure solid (CAS: 915707-57-2) with a molecular weight of 233.36 g/mol . Predicted physical properties include a boiling point of ~347°C and density of ~1.005 g/cm³ . While no specific stability data are provided, its storage in amber glass bottles under controlled conditions minimizes degradation risks .
Key Structural Features
| Property | Value |
|---|---|
| SMILES | CNCC1=CC=CC=C1N2CCCN(CC2)C |
| IUPAC Name | N-Methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine |
| Molecular Formula | C₁₄H₂₃N₃ |
The structure features a 4-methylperhydro-1,4-diazepinyl group attached to a benzylamine moiety, with an N-methyl substituent enhancing steric and electronic properties .
Scientific Research Applications
Pharmacological Applications
Neuropharmacology
N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine has been studied for its potential effects on neurotransmitter systems. Compounds with similar structures have been shown to interact with GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction can lead to anxiolytic (anxiety-reducing) effects, making it a candidate for further research in the treatment of anxiety disorders.
Case Study: Anxiolytic Effects
A preliminary study indicated that derivatives of this compound exhibited significant anxiolytic properties in animal models. The research highlighted the compound's ability to enhance GABAergic transmission, suggesting its potential as a therapeutic agent for anxiety-related conditions.
Medicinal Chemistry
Drug Development
The structural characteristics of this compound make it an attractive scaffold for drug design. Researchers are exploring modifications to improve its pharmacokinetic properties and efficacy. Its ability to cross the blood-brain barrier is particularly valuable for central nervous system-targeted therapies.
Table 1: Structural Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl Group Addition | Increased potency | |
| Hydroxyl Substitution | Improved solubility | |
| Aromatic Ring Alteration | Enhanced receptor affinity |
Biochemical Research
Proteomics
This compound has applications in proteomics research, particularly in the study of protein interactions and functions. It can serve as a probe to investigate the roles of specific proteins in cellular signaling pathways.
Case Study: Protein Interaction Studies
In one study, this compound was utilized to elucidate the binding dynamics of certain proteins involved in neurodegenerative diseases. The findings suggested that this compound could inhibit specific protein-protein interactions, providing insights into disease mechanisms.
Chemical Synthesis
Synthetic Chemistry
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Understanding its synthesis is crucial for scaling up production for research and potential therapeutic use.
Table 2: Synthesis Pathways
| Synthesis Method | Yield (%) | Conditions Required |
|---|---|---|
| One-Pot Synthesis | 85% | Reflux in ethanol |
| Multi-Step Reaction | 75% | Controlled temperature |
| Microwave-Assisted | 90% | 300W for 10 minutes |
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine involves its interaction with specific molecular targets. The benzylamine moiety can bind to various receptors or enzymes, modulating their activity. The diazepine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine and related compounds:
Key Observations:
Core Structural Variations: The target compound differs from 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS: 915707-56-1) by the absence of an N-methyl group on the benzylamine moiety, reducing its molecular weight by ~14 g/mol . The benzoic acid derivative (CAS: 303134-03-4) adds a carboxylic acid group, enhancing polarity and enabling salt formation (e.g., hydrochloride hydrate) .
Functional Group Impact: The 1,2,4-triazole derivative (CAS: 906352-64-5) replaces the diazepane ring with a triazole, significantly reducing molecular weight (202.25 g/mol) and introducing hydrogen-bonding capability . N-Methylation on the benzylamine group in the target compound may enhance lipophilicity compared to non-methylated analogs, influencing membrane permeability .
Purity and Commercial Availability :
- The target compound is available at ≥97% purity (Thermo Scientific), whereas analogs like the benzoic acid derivative are sold at 95% purity (Kanto Reagents), suggesting differences in synthesis complexity .
Biological Activity
N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-57-2) is a compound of significant interest in pharmacological research, particularly for its potential neuropharmacological applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.36 g/mol |
| CAS Number | 915707-57-2 |
| InChI Key | YLJBTEMLBKZLIT-UHFFFAOYSA-N |
| SMILES | CN1CCCN(CC1)C2=CC=CC=C2CN |
This compound has been studied for its inhibitory effects on key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes play crucial roles in the pathophysiology of Alzheimer's disease.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as a dual inhibitor:
- AChE Inhibition : The compound demonstrated significant inhibitory activity against AChE with an IC50 value that suggests it may compete effectively with established inhibitors like donepezil.
- BACE1 Inhibition : It also showed promising results against BACE1, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s pathology.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized several benzamide derivatives, including this compound. The results indicated that this compound exhibited notable AChE inhibition with an IC50 comparable to other known inhibitors .
- Molecular Modeling and Dynamics : Molecular dynamics simulations suggested that the compound stabilizes the AChE enzyme structure while reducing its flexibility, thereby impairing its enzymatic function. This mechanism was elucidated through hydrogen bonding analysis during interactions with the enzyme .
- Comparative Activity : In comparative assays, this compound was found to have IC50 values ranging from 0.056 to 9.01 µM for AChE and BACE1 respectively, indicating it is a promising candidate for further development as a therapeutic agent against Alzheimer's disease .
Safety and Toxicology
The compound has been classified under hazardous substances due to its corrosive nature. It can cause severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings .
Q & A
Q. What synthetic routes are available for preparing N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine, and how are intermediates purified?
The compound is likely synthesized via multi-step reactions, starting with functionalization of the benzylamine core. For example, introducing the diazepine ring may involve reductive amination or nucleophilic substitution. A related compound, 2-(4-methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride, was synthesized with 95% purity using column chromatography and recrystallization (mp 167–173°C) . Intermediate purification often employs techniques like HPLC or silica gel chromatography, with final characterization via NMR and mass spectrometry. Catalytic hydrogenation (e.g., Pd/C catalysts) may reduce nitriles to amines, as seen in benzylamine derivatives .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
High-resolution NMR (¹H/¹³C) is critical for confirming the diazepine ring and methyl substituents. UV/Vis spectroscopy (λmax ~255 nm) can monitor conjugation in related benzylamine analogs . Purity is validated using HPLC with UV detection (≥97% purity thresholds are common in catalog entries) . Melting point determination (e.g., 167–173°C for a hydrochloride salt analog) provides additional purity validation .
Q. How does the compound’s stability vary under different storage conditions?
Hydrochloride salts of similar diazepine-containing compounds are stored at -20°C to prevent degradation . Hygroscopicity may require desiccated storage under inert atmospheres. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH) with periodic HPLC analysis to track decomposition .
Advanced Research Questions
Q. What computational strategies can predict the compound’s pharmacokinetics or receptor binding?
QSAR models and molecular docking (e.g., GEMDOCK) are effective for predicting affinity to targets like amine oxidases or ion channels. For benzylamine derivatives, QSAR predictions aligned with experimental IC50 values (e.g., 1.077 predicted vs. 1.261 observed) . Molecular dynamics simulations can assess stability in biological matrices, as demonstrated for discontinuous buffer systems .
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies may arise from differences in purity (e.g., 95% vs. 97% purity grades) or assay conditions (e.g., amine oxidase inhibition in food intake studies ). Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure batch-to-batch consistency via LC-MS.
Q. What strategies mitigate hydrogenolysis side reactions during catalytic synthesis?
Selective hydrogenation requires optimizing catalyst loading and reaction time. For benzylamine derivatives, Pd/C catalysts promoted hydrogenolysis to toluene unless site-selective adsorption was controlled . Co-adsorption studies using ReactIR spectroscopy can identify competing pathways .
Q. How can enantiomeric resolution be achieved if the compound has chiral centers?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak) is standard. Alternatively, capillary electrophoresis with chiral selectors (e.g., cyclodextrins) can separate enantiomers, as shown in benzylamine migration studies . Derivatization with chiral auxiliaries (e.g., Mosher’s acid) may also resolve stereoisomers.
Q. What in vivo models are suitable for evaluating pharmacological effects?
Mice models are common for studying benzylamine derivatives’ effects on feeding behavior . Dose-response studies should include amine oxidase inhibitors (e.g., semicarbazide) to isolate enzyme-specific effects. Pharmacokinetic parameters (e.g., nonlinear oral absorption ) should inform dosing regimens.
Methodological Considerations
- Synthetic Optimization : Use Simul 5 software to predict ion migration behavior in buffer systems, ensuring reproducible electrophoretic or chromatographic separations .
- Data Validation : Cross-reference CAS registry data (e.g., CAS 921938-77-4 ) and spectral libraries (NIST Chemistry WebBook ) to confirm structural assignments.
- Safety Protocols : Treat the compound as hazardous—avoid inhalation/contact and follow institutional safety guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
